Structural Identity and Molecular Parameters: Verified by SMILES, InChI, and LogP Data
HIV-1 inhibitor-31 (compound 4) is unequivocally identified by a unique chemical structure defined by its SMILES string `C1=CC2=C(NN=C2C=C1)COC3=CC(=C(C=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl` and InChI Key `WHCLIFOVZDANCU-UHFFFAOYSA-N`, as reported by multiple vendors . This distinguishes it from other indazole-containing NNRTIs. Its high calculated LogP of 6.112 indicates significant hydrophobicity, a property that differentiates it from many other NNRTIs and necessitates specific formulation considerations for in vitro and in vivo experiments .
| Evidence Dimension | Molecular identity and predicted physicochemical property |
|---|---|
| Target Compound Data | Molecular Formula: C21H13Cl2N3O2; Molecular Weight: 410.25 g/mol; LogP: 6.112; InChI Key: WHCLIFOVZDANCU-UHFFFAOYSA-N |
| Comparator Or Baseline | Not available; class-level inference for NNRTIs (e.g., Nevirapine LogP ≈ 2.5). |
| Quantified Difference | HIV-1 inhibitor-31 LogP is >3.6 units higher than Nevirapine, indicating substantially greater lipophilicity. |
| Conditions | Data aggregated from vendor technical datasheets; LogP is a calculated value (likely using software such as ACD/Labs or similar). |
Why This Matters
For procurement, these precise molecular identifiers ensure the correct chemical entity is obtained, while the LogP value is critical for anticipating solubility and permeability behavior in assays, informing solvent selection and formulation protocols.
